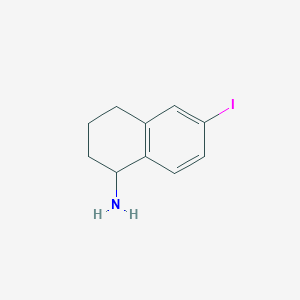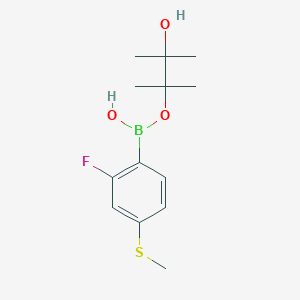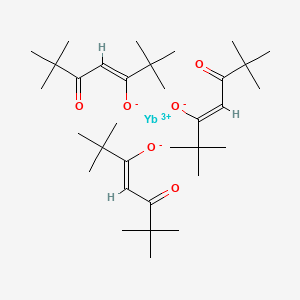
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium
描述
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium, also known as ytterbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is a coordination compound of ytterbium. This compound is characterized by the presence of three 2,2,6,6-tetramethyl-3,5-heptanedionato ligands coordinated to a central ytterbium ion. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium typically involves the reaction of ytterbium nitrate hydrate with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in a methanol solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound is confirmed using techniques such as FTIR, 1H NMR, 13C NMR, and EI-MS spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the ytterbium ion changes its oxidation state.
Reduction: It can also undergo reduction reactions, often involving the reduction of the ytterbium ion.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions result in new coordination complexes with different ligands.
科学研究应用
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and as a precursor for the formation of thin films of yttria by chemical vapor deposition (CVD).
Biology: The compound is utilized in studies involving the interaction of metal ions with biological molecules.
Medicine: Research into the potential medical applications of ytterbium compounds includes their use in imaging and diagnostic techniques.
Industry: It is employed in the production of electronic insulators, coatings, reaction barriers, and superconducting materials
作用机制
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets and pathways involved depend on the specific application. For example, in chemical vapor deposition, the compound acts as a precursor that decomposes to form thin films on substrates.
相似化合物的比较
Similar Compounds
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III): Similar in structure but contains manganese instead of ytterbium.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium (III): Contains yttrium instead of ytterbium and is used in similar applications.
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium is unique due to the specific properties imparted by the ytterbium ion. These properties include its redox behavior and coordination chemistry, which make it suitable for specialized applications in materials science and catalysis.
属性
IUPAC Name |
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;ytterbium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Yb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACMHCBXMZUMQV-LWTKGLMZSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Yb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Yb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57O6Yb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15492-52-1 | |
| Record name | Ytterbium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-.kappa.O3,.kappa.O5)-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,5R,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8112992.png)
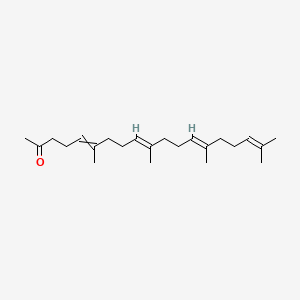

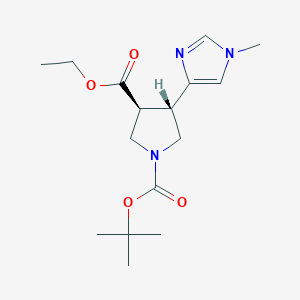
![(1S,3S,4S)-3-(Trifluoromethyl)-2-Oxa-5-Azabicyclo[2.2.1]Heptane Hydrochloride](/img/structure/B8113011.png)
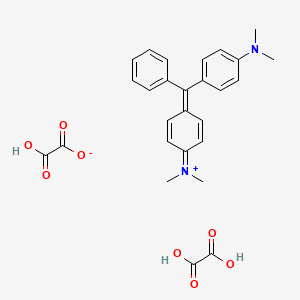
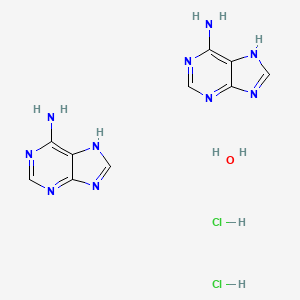
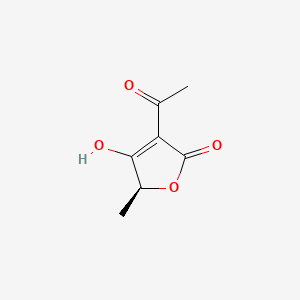
![7-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-2-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8113050.png)
![2-(Benzylthio)-1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8113052.png)
![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8113055.png)
![1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8113058.png)
